molecular formula C11H12O3 B2462741 (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid CAS No. 100606-34-6

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid

Cat. No.: B2462741
CAS No.: 100606-34-6
M. Wt: 192.214
InChI Key: HVNASBISFFIKCQ-GQCTYLIASA-N
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Description

(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid (CAS: 100606-34-6) is a cinnamic acid derivative characterized by a trans (E)-configured double bond and a phenyl ring substituted with a methoxy group at the para position and a methyl group at the ortho position. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.2 g/mol . This compound is structurally related to bioactive phenolic acids such as ferulic acid and sinapic acid but differs in its substitution pattern, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNASBISFFIKCQ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Modified Benzaldehyde Derivatives

The Knoevenagel condensation remains the most widely applied method for synthesizing α,β-unsaturated carboxylic acids. For (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid, this reaction involves 4-methoxy-2-methylbenzaldehyde and malonic acid in the presence of a base catalyst. Pyridine and piperidine are commonly employed to facilitate dehydration, with yields exceeding 90% under reflux conditions.

Reaction Mechanism :

  • Base Activation : The base deprotonates malonic acid, generating a nucleophilic enolate.
  • Aldol Addition : The enolate attacks the carbonyl carbon of 4-methoxy-2-methylbenzaldehyde.
  • Dehydration : Elimination of water forms the trans-configured double bond, stabilized by conjugation with the carboxylic acid group.

Optimization Data :

Parameter Value Impact on Yield
Catalyst (Piperidine) 0.1 equivalents Maximizes enolate formation
Temperature 100°C (reflux) Accelerates dehydration
Solvent Pyridine Acts as base and solvent
Reaction Time 4 hours Completes dehydration

The steric hindrance from the 2-methyl group necessitates prolonged reaction times compared to unsubstituted analogs.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A protocol adapted from α-methyl cinnamic acid synthesis involves:

  • Reactants : 4-methoxy-2-methylbenzaldehyde, succinic anhydride
  • Catalyst : Aqueous NaOH (2.5 mmol)
  • Conditions : Microwave irradiation at 600 W for 50 seconds.

Advantages :

  • Yield : 95% (vs. 80% under conventional heating).
  • Selectivity : Minimizes byproducts like cis-isomers or decarboxylated derivatives.

Limitations :

  • Requires specialized equipment.
  • Scalability challenges due to rapid energy transfer.

Alternative Synthetic Routes

Perkin Reaction Modifications

The Perkin reaction, traditionally using acetic anhydride and sodium acetate, can be adapted for this compound. However, the electron-donating methoxy group reduces electrophilicity at the carbonyl carbon, necessitating higher temperatures (150°C) and extended reaction times (8–12 hours).

Typical Yield : 65–70%.
Byproducts : Isomeric mixtures require chromatographic separation.

Wittig Olefination

The Wittig reaction offers stereoselective control but demands synthesized ylides. For example, a stabilized ylide from triphenylphosphine and ethyl bromoacetate reacts with 4-methoxy-2-methylbenzaldehyde to form the ester intermediate, which is hydrolyzed to the acid.

Conditions :

  • Ylide Preparation : 0°C, inert atmosphere.
  • Hydrolysis : 2M HCl, 60°C, 2 hours.
    Yield : 75–80%.

Analysis of Reaction Parameters

Catalyst Selection

Catalyst Reaction Time Yield (%) Regioselectivity
Piperidine 4 hours 98 High (E > 95%)
NaOH 50 seconds 95 Moderate
K2CO3 2 hours 68 Low

Piperidine in pyridine achieves optimal results by mitigating steric effects from the 2-methyl group.

Solvent Effects

Polar aprotic solvents (e.g., DMF, pyridine) enhance enolate stability, while protic solvents (e.g., ethanol) slow reaction kinetics.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The -COOH group undergoes classical acid-derived transformations:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters.
Example :

(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid+CH3OHH+Methyl (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate+H2O\text{(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate} + \text{H}_2\text{O}

  • Conditions : Sulfuric acid catalyst, reflux in anhydrous alcohol.

  • Yield : Typically >80% for similar cinnamic acid derivatives .

Amide Formation

Reacts with amines (e.g., ammonia, primary/secondary amines) via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides.

Alkene Reactivity

The α,β-unsaturated system enables conjugate additions and reductions:

Hydrogenation

Catalytic hydrogenation saturates the double bond:

(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid+H2Pd/C3-(4-Methoxy-2-methylphenyl)propanoic acid\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-(4-Methoxy-2-methylphenyl)propanoic acid}

  • Conditions : 1 atm H₂, room temperature, ethanol solvent .

  • Note : The sulfanyl group (if present) remains intact under these conditions .

Electrophilic Addition

Halogens (e.g., Br₂) add across the double bond:

(2E)-Acid+Br22,3-Dibromo-3-(4-methoxy-2-methylphenyl)propanoic acid\text{(2E)-Acid} + \text{Br}_2 \rightarrow \text{2,3-Dibromo-3-(4-methoxy-2-methylphenyl)propanoic acid}

  • Stereochemistry : Anti-addition dominates due to steric effects from the aromatic ring .

Aromatic Ring Modifications

The 4-methoxy-2-methylphenyl group directs electrophilic substitution:

Nitration

Nitration occurs at the para position relative to the methoxy group:

(2E)-Acid+HNO3H2SO43-(4-Methoxy-2-methyl-5-nitrophenyl)prop-2-enoic acid\text{(2E)-Acid} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-(4-Methoxy-2-methyl-5-nitrophenyl)prop-2-enoic acid}

  • Regioselectivity : Methoxy is a strong para/ortho director, but steric hindrance from the methyl group favors para substitution .

Demethylation

Methoxy groups can be cleaved with reagents like BBr₃:

(2E)-Acid+BBr33-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid+CH3Br\text{(2E)-Acid} + \text{BBr}_3 \rightarrow \text{3-(4-Hydroxy-2-methylphenyl)prop-2-enoic acid} + \text{CH}_3\text{Br}

  • Conditions : Anhydrous dichloromethane, -78°C to room temperature .

Oxidation of the Methoxy Group

Strong oxidants (e.g., KMnO₄) convert methoxy to carbonyl:

(2E)-AcidKMnO4,H+3-(4-Oxo-2-methylcyclohexa-2,5-dien-1-yl)prop-2-enoic acid\text{(2E)-Acid} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{3-(4-Oxo-2-methylcyclohexa-2,5-dien-1-yl)prop-2-enoic acid}

  • Limitation : Over-oxidation may degrade the aromatic ring.

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces -COOH to -CH₂OH:

(2E)-AcidLiAlH4(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol\text{(2E)-Acid} \xrightarrow{\text{LiAlH}_4} \text{(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol}

  • Yield : ~70% for analogous compounds .

Cross-Coupling Reactions

The alkene participates in Heck and Suzuki couplings:

Reaction Type Catalyst Product Yield
Heck CouplingPd(OAc)₂, PPh₃Arylated cinnamate derivatives60-75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl-substituted acrylic acids55-80%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

(2E)-Acid+CH2=CH2hνCyclobutane derivative\text{(2E)-Acid} + \text{CH}_2=\text{CH}_2 \xrightarrow{h\nu} \text{Cyclobutane derivative}

  • Stereoselectivity : Head-to-tail adducts predominate due to conjugation effects .

Acid-Base Behavior

The carboxylic acid has a pKa ~4.2, enabling salt formation with bases (e.g., NaOH):

(2E)-Acid+NaOHSodium (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate\text{(2E)-Acid} + \text{NaOH} \rightarrow \text{Sodium (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate}

Table 2: Comparative Reactivity of Functional Groups

Group Reactivity Dominant Reaction
Carboxylic acidHighEsterification, amidation
α,β-Unsaturated alkeneModerateHydrogenation, electrophilic addition
Methoxy groupLow (unless oxidized)Demethylation, nitration

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid serves as a building block for more complex molecules. Its unique structure allows it to act as an intermediate in the synthesis of various compounds, enabling the development of new materials with specific properties.

Biology

This compound is utilized in biological research to investigate the effects of methoxy and methyl substitutions on biological activity. It can serve as a model compound for studying interactions with biological targets, particularly in understanding structure-activity relationships.

Medicine

Research has focused on the therapeutic properties of derivatives of this compound. Potential applications include:

  • Anti-inflammatory effects : Studies indicate that it may reduce the production of inflammatory cytokines.
  • Anticancer activity : Preliminary findings suggest it can inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis.

Industry

In industrial applications, this compound is explored for its use in producing pharmaceuticals , agrochemicals, and specialty chemicals. Its structural characteristics make it valuable for creating compounds with tailored functionalities.

Research indicates that this compound exhibits diverse biological activities:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals enhances its therapeutic potential.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, inducing apoptosis and leading to cell cycle arrest. The cytotoxicity has been assessed using various assays, revealing significant effects at specific concentrations.

Antimicrobial Properties

Emerging data suggest potential antimicrobial activity against certain bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria, although further research is needed to establish the full extent of its antimicrobial efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Study : A comparative analysis showed strong antioxidant activity indicated by high H-ORAC values.
  • Anti-inflammatory Research : In vitro assays demonstrated a significant reduction in inflammatory cytokine production in cultured cells.
  • Anticancer Evaluation : A study highlighted the compound's effects on colon cancer cells, where it inhibited growth through apoptosis modulation.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid 4-OCH₃, 2-CH₃ C₁₁H₁₂O₃ 192.2 Methoxy, methyl, α,β-unsaturated acid
Ferulic acid 4-OH, 3-OCH₃ C₁₀H₁₀O₄ 194.18 Hydroxyl, methoxy, α,β-unsaturated acid
Sinapic acid 4-OH, 3,5-di-OCH₃ C₁₁H₁₂O₅ 224.21 Hydroxyl, dimethoxy, α,β-unsaturated acid
p-Coumaric acid 4-OH C₉H₈O₃ 164.16 Hydroxyl, α,β-unsaturated acid
Cinnamic acid None (unsubstituted phenyl) C₉H₈O₂ 148.16 α,β-unsaturated acid

Physicochemical Properties

  • Solubility : Methoxy and methyl groups reduce water solubility relative to hydroxylated derivatives (e.g., p-coumaric acid) .
  • Conformation : The syn-periplanar conformation across the C=C bond (observed in related compounds) may influence reactivity and intermolecular interactions .

Biological Activity

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a methoxy group and a methyl substituent on the aromatic ring. This structural complexity is significant as it influences the compound's biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, leading to potential anti-inflammatory effects.
  • Antioxidant Activity : It has been studied for its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in infection control.

Antioxidant Activity

A comparative analysis of antioxidant capacities among phenolic compounds revealed that this compound exhibits significant radical scavenging abilities. The following table summarizes the antioxidant activity of related compounds:

CompoundORAC ValueNotes
This compoundTBDStrong antioxidant potential
4-Methoxyphenol3.084Moderate antioxidant
Cinnamic Acid3.766Notable antioxidant properties

Anti-inflammatory Effects

Studies suggest that the compound's inhibition of COX enzymes may lead to reduced inflammation, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Effects

This compound has shown promising results in inhibiting microbial growth. Research indicates effectiveness against both bacterial and fungal strains, which could have implications for developing new antimicrobial agents.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound significantly reduced inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.
  • Animal Models : In rodent models, administration of this compound resulted in decreased edema and pain responses, further supporting its anti-inflammatory properties.
  • Clinical Implications : Preliminary findings indicate that this compound could be beneficial in treating conditions such as arthritis and other inflammatory disorders due to its dual action as an anti-inflammatory and antioxidant agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid with high stereochemical purity?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-methoxy-2-methylbenzaldehyde and malonic acid derivatives under acidic or basic catalysis. To ensure stereochemical control (E-configuration), reaction conditions such as solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalytic bases (e.g., piperidine) should be optimized. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves methoxy, methyl, and α,β-unsaturated carbonyl groups. The E-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons).
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL or similar software) provides unambiguous confirmation of stereochemistry and hydrogen bonding networks. Crystallization in polar aprotic solvents (e.g., DMSO/water) often yields suitable crystals .
  • IR Spectroscopy : Confirms the presence of carboxylic acid (∼1700 cm⁻¹) and conjugated double bonds (∼1650 cm⁻¹) .

Q. What are the key considerations for evaluating the compound’s stability under experimental storage conditions?

  • Methodological Answer : Stability assessments should include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Hygroscopicity Testing : Dynamic vapor sorption (DVS) to assess moisture uptake, which may affect crystallinity.
  • Light Sensitivity : UV-Vis spectroscopy under controlled光照 to detect photodegradation products. Store in amber vials at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in predicting hydrogen bonding and crystal packing behavior?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries and electrostatic potential surfaces, identifying probable hydrogen bond donors/acceptors. Compare with experimental X-ray data (e.g., Hirshfeld surface analysis) to validate intermolecular interactions. Software like CrystalExplorer or Mercury facilitates visualization of π-π stacking and C–H···O interactions critical for lattice stability .

Q. What strategies address contradictions between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational changes.

  • Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) to simulate DMSO or CDCl3 environments.
  • Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers or tautomerism.
  • Scaled Shielding Tensors : Apply scaling factors to DFT-calculated shifts (e.g., using mPW1PW91 functional) to improve agreement with experimental data .

Q. What experimental design principles minimize batch-to-batch variability in biological activity studies?

  • Methodological Answer :

  • Purity Control : Use HPLC-DAD/ELSD to ensure ≥98% purity, with residual solvent analysis (GC-MS).
  • Solubility Optimization : Pre-screen solvents (e.g., DMSO for in vitro assays) using nephelometry to avoid aggregation.
  • Dose-Response Reproducibility : Validate activity across ≥3 independent syntheses, with IC50/EC50 values statistically analyzed via ANOVA .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) on the phenyl ring influence biological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using analogues synthesized via selective demethylation (e.g., BBr3 in CH2Cl2) or hydroxylation. Assess activity in enzyme inhibition assays (e.g., COX-2 or LOX) with molecular docking (AutoDock Vina) to correlate electronic effects (Hammett σ values) with binding affinity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer :

  • Replicate Synthesis : Reproduce the compound using cited methods to verify purity and crystallinity.
  • Interlaboratory Validation : Compare data with collaborators using standardized protocols (e.g., USP/PhEur guidelines).
  • Meta-Analysis : Use databases like PubChem or CCDC to identify outliers and assess methodological biases (e.g., heating rate in DSC) .

Methodological Tools and Software

Q. Which software tools are recommended for crystallographic refinement and validation of this compound?

  • Methodological Answer :

  • Refinement : SHELXL for small-molecule refinement, with TWINABS for handling twinned data if present.
  • Validation : PLATON for symmetry checks and R1/wR2 convergence.
  • Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

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